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Cat. No.: B086529 Get Quote

This guide provides a detailed comparative analysis of N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide, a sulfonamide derivative with demonstrated biological activities,

against a panel of well-established sulfonamide drugs: the antibacterial agent

Sulfamethoxazole, the carbonic anhydrase inhibitor Acetazolamide, and the selective COX-2

inhibitor Celecoxib. This document is intended for researchers, scientists, and drug

development professionals, offering an in-depth look at the chemical properties, mechanisms of

action, and biological activities of these compounds, supported by experimental data and

protocols.

Introduction to N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a synthetic compound belonging to

the sulfonamide class of molecules. Its structure features a p-toluenesulfonyl group attached to

a 4-aminophenol moiety. While not a clinically approved drug, this molecule and its derivatives

have been the subject of research to explore their potential therapeutic applications. Studies

have indicated its inhibitory activity against several enzymes, including acetylcholinesterase

(AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), suggesting its potential in

addressing inflammation and neurodegenerative disorders.
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This guide will dissect the performance of N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide in the context of other sulfonamides that have achieved

widespread clinical use, providing a framework for understanding its potential and limitations.

Physicochemical Properties: A Foundation for
Biological Activity
The physicochemical properties of a drug molecule are critical determinants of its

pharmacokinetic and pharmacodynamic profiles. Properties such as molecular weight,

lipophilicity (LogP), and acid dissociation constant (pKa) influence a drug's absorption,

distribution, metabolism, and excretion (ADME).

Property

N-(4-
hydroxyphenyl
)-4-
methylbenzen
esulfonamide

Sulfamethoxaz
ole

Acetazolamide Celecoxib

Molecular

Formula
C₁₃H₁₃NO₃S[1] C₁₀H₁₁N₃O₃S[2] C₄H₆N₄O₃S₂[1]

C₁₇H₁₄F₃N₃O₂S[

3]

Molecular Weight

( g/mol )
263.31[1] 253.28[2] 222.25[1] 381.37[3]

LogP 2.1 (Predicted) 0.89[2] -0.3[1] 3.5 (Approx.)

pKa Not available 5.7[2] 7.2, 9.0[4]
11.1

(Sulfonamide)

Water Solubility Low (Predicted)
Slightly soluble

(0.5 g/L)[5]

Very slightly

soluble[4]
Insoluble[6]

Analysis of Physicochemical Properties:

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide exhibits a moderate predicted

lipophilicity (LogP 2.1), suggesting it may have reasonable membrane permeability. Its

molecular weight is in a similar range to sulfamethoxazole. In contrast, acetazolamide is more

polar (LogP -0.3), which is consistent with its role as a diuretic acting on renal tubules.
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Celecoxib is the most lipophilic of the compared compounds, a characteristic that facilitates its

distribution into inflamed tissues. The lack of experimental pKa and water solubility data for N-
(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a notable gap in its full physicochemical

characterization.

Comparative Biological Activity
This section delves into the known biological activities of N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide and compares them with the activities of the selected

sulfonamides in relevant assays.

Enzyme Inhibition: A Multifaceted Profile
a) Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of cholinesterases is a key therapeutic strategy for managing the symptoms of

Alzheimer's disease. Some sulfonamides have been shown to possess anticholinesterase

activity.

Compound Target Enzyme IC₅₀ (µM)

N-(4-hydroxyphenyl)-N-methyl-

4-methylbenzenesulfonamide
Acetylcholinesterase (AChE) 75 ± 0.83

N-(4-hydroxyphenyl)-N-methyl-

4-methylbenzenesulfonamide
Butyrylcholinesterase (BChE) 89 ± 0.79

Donepezil (Reference) Acetylcholinesterase (AChE) 0.022

Rivastigmine (Reference) Butyrylcholinesterase (BChE) 4.33 - 8.52

*Note: Data is for the N-methylated analog of the topic compound.

N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide shows moderate inhibitory activity

against both AChE and BChE. However, its potency is significantly lower than that of

established Alzheimer's drugs like Donepezil. Further structural modifications would be

necessary to enhance its affinity for the active sites of these enzymes.

b) Lipoxygenase (LOX) Inhibition
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Lipoxygenases are enzymes involved in the inflammatory cascade, and their inhibition is a

target for anti-inflammatory drug development.

Compound Target Enzyme IC₅₀ (µM)

N-(4-benzoyloxyphenyl)-N-

methyl-4-

methylbenzenesulfonamide*

Lipoxygenase (LOX) 57 ± 0.97

Quercetin (Reference) Lipoxygenase (LOX) 4.84

*Note: Data is for a benzoylated derivative of the N-methylated analog of the topic compound.

A derivative of the N-methylated analog of the topic compound has demonstrated inhibitory

activity against lipoxygenase, suggesting a potential anti-inflammatory role. However, its

potency is modest compared to the natural flavonoid quercetin.

c) Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrase inhibitors are used as diuretics and for the treatment of glaucoma.

Acetazolamide is a classic example of a sulfonamide-based carbonic anhydrase inhibitor.

Compound Target Enzyme Kᵢ (nM)

N-(4-hydroxyphenyl)-4-

methylbenzenesulfonamide
hCA I, hCA II Not available

Acetazolamide hCA I 250

Acetazolamide hCA II 12.5

hCA: human Carbonic Anhydrase

Currently, there is no publicly available experimental data on the carbonic anhydrase inhibitory

activity of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. Based on its structure, which

contains an unsubstituted sulfonamide nitrogen, it could potentially interact with the zinc ion in

the active site of carbonic anhydrases. However, without experimental validation, this remains

speculative.
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Antibacterial Activity
Sulfonamides were among the first effective antimicrobial agents. They act by inhibiting

dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Compound Target Organism MIC (µg/mL)

N-(4-hydroxyphenyl)-4-

methylbenzenesulfonamide
E. coli, S. aureus Not available

Sulfamethoxazole E. coli >64

Sulfamethoxazole S. aureus
Not available in provided

search

MIC: Minimum Inhibitory Concentration

There is no readily available data on the antibacterial activity of N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide. The classic antibacterial sulfonamides, like sulfamethoxazole,

possess a para-amino group on the benzene ring attached to the sulfonamide, which is crucial

for mimicking the natural substrate, para-aminobenzoic acid (PABA). The hydroxyl group in the

para-position of the topic compound may not effectively mimic PABA, potentially explaining the

lack of reported antibacterial activity.

Mechanisms of Action: Visualized Pathways
To better understand the comparative activities, it is essential to visualize the mechanisms of

action of these sulfonamides.

Antibacterial Mechanism of Sulfonamides

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme in

the folic acid synthesis pathway of bacteria. This pathway is absent in humans, who obtain folic

acid from their diet, providing the basis for the selective toxicity of these drugs.
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Caption: Competitive inhibition of dihydropteroate synthase by sulfamethoxazole.

Carbonic Anhydrase Inhibition by Sulfonamides

Sulfonamide carbonic anhydrase inhibitors coordinate to the zinc ion in the enzyme's active

site, preventing the binding of a water molecule necessary for the hydration of carbon dioxide.

CA Active Site

Carbonic Anhydrase
(CA) HCO₃⁻ + H⁺

Catalyzes

Zn²⁺
H₂O Binds to

CO₂
Substrate

Acetazolamide
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Caption: Mechanism of carbonic anhydrase inhibition by acetazolamide.

Experimental Protocols
For the purpose of reproducibility and standardization, detailed protocols for the key biological

assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's
Method)
This spectrophotometric assay measures the activity of AChE by quantifying the production of

thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-

colored product.

Materials:

Acetylcholinesterase (from electric eel or human recombinant)

Acetylthiocholine iodide (ATCI) - Substrate

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

Phosphate buffer (0.1 M, pH 8.0)

Test compound (N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide) and reference

inhibitor (e.g., Donepezil)

96-well microplate and plate reader

Procedure:

Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent

(e.g., DMSO).

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the

test compound solution at various concentrations.

Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
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Initiate the reaction by adding 10 µL of ATCI solution.

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

Calculate the rate of reaction for each concentration.

Determine the percentage of inhibition relative to a control without the inhibitor.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC₅₀ value.

Lipoxygenase (LOX) Inhibition Assay
This assay measures the inhibition of lipoxygenase by monitoring the formation of

hydroperoxides from a fatty acid substrate, which can be detected spectrophotometrically.

Materials:

Lipoxygenase (from soybean or human recombinant)

Linoleic acid or arachidonic acid - Substrate

Borate buffer (0.2 M, pH 9.0)

Test compound and reference inhibitor (e.g., Quercetin)

96-well UV-transparent microplate and plate reader

Procedure:

Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent

(e.g., DMSO).

In a UV-transparent 96-well plate, add buffer, the test compound at various concentrations,

and the lipoxygenase enzyme solution.

Incubate the mixture for 5 minutes at room temperature.

Initiate the reaction by adding the substrate solution (linoleic acid or arachidonic acid).
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Immediately measure the increase in absorbance at 234 nm for 5-10 minutes.

Calculate the rate of reaction for each concentration.

Determine the percentage of inhibition relative to a control without the inhibitor.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC₅₀ value.

Carbonic Anhydrase (CA) Inhibition Assay
This colorimetric assay is based on the esterase activity of carbonic anhydrase, which

hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

Carbonic anhydrase (human erythrocyte, e.g., hCA I or hCA II)

p-Nitrophenyl acetate (p-NPA) - Substrate

Tris-HCl buffer (50 mM, pH 7.4)

Test compound and reference inhibitor (e.g., Acetazolamide)

96-well microplate and plate reader

Procedure:

Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent

(e.g., DMSO).

In a 96-well plate, add buffer, the test compound at various concentrations, and the carbonic

anhydrase solution.

Pre-incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

Initiate the reaction by adding the p-NPA substrate solution.

Measure the absorbance at 400 nm at regular intervals for 10-20 minutes.
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Calculate the rate of reaction for each concentration.

Determine the percentage of inhibition relative to a control without the inhibitor.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Agar Well Diffusion
Method)
This method is used to qualitatively assess the antibacterial activity of a compound.

Materials:

Bacterial strains (e.g., E. coli, S. aureus)

Mueller-Hinton agar plates

Sterile cork borer or pipette tips

Test compound and reference antibiotic (e.g., Sulfamethoxazole)

Incubator

Procedure:

Prepare a standardized inoculum of the test bacteria.

Spread the bacterial inoculum evenly over the surface of a Mueller-Hinton agar plate.

Aseptically create wells in the agar using a sterile cork borer.

Add a known concentration of the test compound solution to each well. A well with the

solvent alone serves as a negative control, and a well with a known antibiotic serves as a

positive control.

Incubate the plates at 37°C for 18-24 hours.
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Measure the diameter of the zone of inhibition (the area around the well where bacterial

growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.

Conclusion and Future Directions
This comparative guide highlights that while N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide and its derivatives exhibit some interesting biological activities,

particularly as moderate inhibitors of acetylcholinesterase, butyrylcholinesterase, and

lipoxygenase, they currently lack the potency of established drugs in these areas. Furthermore,

a significant knowledge gap exists regarding their potential as carbonic anhydrase inhibitors

and antibacterial agents, areas where other sulfonamides have excelled.

Future research on N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide should focus on:

Comprehensive Biological Screening: Experimentally determining its inhibitory activity

against a panel of human carbonic anhydrase isoforms and its minimum inhibitory

concentrations against a range of pathogenic bacteria.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs

to identify structural modifications that can enhance potency and selectivity for specific

targets.

In Vivo Studies: If potent and selective compounds are identified, progressing to in vivo

models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically addressing these areas, the full therapeutic potential of N-(4-
hydroxyphenyl)-4-methylbenzenesulfonamide and its related chemical space can be more

thoroughly elucidated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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